molecular formula C6H6N2O3S B1338951 2-Formamidothiazol-4-acetic acid CAS No. 75890-68-5

2-Formamidothiazol-4-acetic acid

Cat. No.: B1338951
CAS No.: 75890-68-5
M. Wt: 186.19 g/mol
InChI Key: MXBRIEOXXKWWCE-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The exact mode of action of 2-Formamidothiazol-4-acetic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the compound should be stored at 2-8°C and protected from light , suggesting that temperature and light exposure may affect its stability.

Biochemical Analysis

Biochemical Properties

2-Formamidothiazol-4-acetic acid plays a significant role in biochemical reactions, particularly in the preparation of anti-Helicobacter pylori agents . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of acetic acid, such as acetyl-CoA synthetase and acetyl-CoA hydrolase . These interactions are crucial for the regulation of metabolic pathways and the maintenance of cellular homeostasis.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as acetyl-CoA synthetase, inhibiting their activity and thereby regulating the metabolic flux of acetic acid . This inhibition leads to changes in the levels of metabolites and affects various cellular processes. Additionally, this compound has been found to modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a predicted boiling point of 409.0±37.0 °C and a density of 1.600±0.06 g/cm3 . It is essential to protect it from light to maintain its stability . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on cellular metabolism and function . At higher doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic pathways . These threshold effects highlight the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of acetic acid. It interacts with enzymes such as acetyl-CoA synthetase and acetyl-CoA hydrolase, which play crucial roles in the regulation of metabolic flux and the maintenance of cellular homeostasis . These interactions influence the levels of metabolites and affect various cellular processes, including energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is soluble in dimethyl sulfoxide and has a predicted pKa of 8.65±0.70 . It is transported across cellular membranes by specific transporters and accumulates in certain tissues, influencing its localization and activity . These transport mechanisms are crucial for the compound’s function and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . These targeting signals ensure that this compound reaches its intended site of action, enhancing its effectiveness in biochemical reactions and cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamidothiazol-4-acetic acid typically involves the reaction of thiazole derivatives with formamide under controlled conditions. One common method includes the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base, followed by formylation using formic acid or formamide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, with careful control of temperature and pH to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Formamidothiazol-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific formylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of anti-Helicobacter pylori agents and other biologically active compounds .

Properties

IUPAC Name

2-(2-formamido-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c9-3-7-6-8-4(2-12-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBRIEOXXKWWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NC=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226813
Record name 2-Formamidothiazol-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75890-68-5
Record name 2-(Formylamino)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75890-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formamidothiazol-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075890685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Formamidothiazol-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formamidothiazol-4-acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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